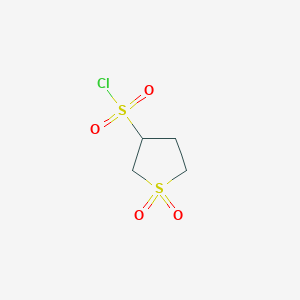

Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide

Overview

Description

Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a tetrahydrothiophene ring, which is a saturated five-membered ring containing four carbon atoms and one sulfur atom. The sulfonyl chloride 1,1-dioxide functional group is attached to this ring, indicating the presence of sulfonyl chloride and two oxygen atoms in a dioxide configuration.

Synthesis Analysis

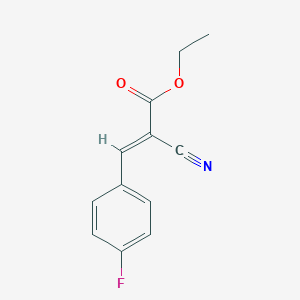

The synthesis of tetrahydrothiophene-S,S-dioxide derivatives has been explored through the Michael ring closure reaction. This reaction involves halomethyl (E)-β-styryl sulfones, such as bromomethyl and chloromethyl variants, which undergo a reaction with sodium enolates derived from compounds like dimethyl malonate, malononitrile, and ethyl acetoacetate. The result of this condensation is the formation of substituted tetrahydrothiophene-S,S-dioxides, representing a novel method of α-haloalkyl sulfones transformations that diverge from the traditional Ramberg–Bäcklund reaction .

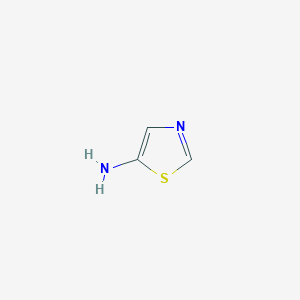

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involving this compound derivatives are centered around the introduction of various sulfonyl groups to the hydroxyl group of (R)-tetrahydrothiophene-3-ol. The derivatives prepared in this manner exhibit different enantiomeric purities, which can be enriched through crystallization. The process of crystallization not only improves the enantiomeric purity of the sulfonyl derivatives but also results in mother liquors with high enantiomeric purity. This indicates that the sulfonyl derivatives of tetrahydrothiophene-3-ol can undergo further reactions and modifications to enhance their chiral purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the sulfonyl group and the overall molecular structure. The crystallization process used to enrich the enantiomeric purity of these compounds suggests that they have distinct solid-state properties, which can be manipulated to achieve higher enantiomeric excess (ee) and diastereomeric excess (de). The ability to obtain high %ee in both the crystalline product and the mother liquor implies that these derivatives have favorable solubility and crystallization characteristics, which are essential for applications in chiral synthesis and separation techniques .

Scientific Research Applications

Biodegradation and Environmental Impact : Tetrahydrothiophene-1,1-dioxide (sulfolane), a variant of Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide, is used in natural gas processing. Its high water solubility and mobility in aquifers raise concerns for groundwater contamination. A study investigated its aerobic biodegradation by microbial cultures, which used sulfolane as a carbon, sulfur, and energy source. This research is significant for understanding sulfolane's environmental impact and biodegradation potential (Greene, Beatty, & Fedorak, 2000).

Synthesis of Biologically Active Compounds : Derivatives of Tetrahydrothiophene 1,1-dioxide, which relate to this compound, are used in synthesizing diverse biologically active heterocyclic compounds. These derivatives are not found naturally but are industrially available, playing a role in creating compounds with anticancer, antiviral, and antibacterial properties (Zarovnaya, Dul’nev, & Palchikov, 2015).

Asymmetric Synthesis in Pharmaceutical Applications : Tetrahydrothiophene derivatives, including sulfoxides and sulfones, are used in asymmetric syntheses of polypropionate antibiotics. This process involves catalytic reactions that are essential for developing various natural products with biological interest, such as certain antibiotics and natural toxins (Vogel, Turks, Bouchez, Crăiţă, Murcia, Fonquerne, Didier, Huang, & Flowers, 2008).

Chemical Properties and Applications : Research on Tetrahydrothiophene-based compounds, including sulfoxides and sulfones, highlights their role in various biological and medicinal applications. They are key components in numerous biologically active compounds, utilized in several chemical transformations and surface property control technologies (Benetti, De Risi, Pollini, & Zanirato, 2012).

Oxidative Desulfurization Processes : Tetrahydrothiophene 1,1-dioxide plays a role in oxidative desulfurization processes, where its thermal decomposition is studied for sulfur removal as SO2. This research is crucial for understanding its application in energy and fuel processing (Weh & Klerk, 2017).

Mechanism of Action

Safety and Hazards

Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .

properties

IUPAC Name |

1,1-dioxothiolane-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAOPMCGCFWIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378201 | |

| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17115-47-8 | |

| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)